![molecular formula C18H18F3N3O2 B1425445 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid CAS No. 1208081-94-0](/img/structure/B1425445.png)
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid
Overview
Description
The compound “4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the replacement of the naphthalene moiety with the benzene moiety, the addition of chloride to the meta position of this benzene moiety, and the addition of the methyl group to the meta position or the ethyl or oxymethyl group to the para position of this benzene moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a solid form, a specific molecular weight, and a specific empirical formula .Scientific Research Applications
Molecular Binding and DNA Interaction
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid and its analogs have shown significant potential in binding with DNA structures, particularly in the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability is utilized in fluorescent DNA staining, providing valuable tools for cell biology research, including chromosome and nuclear staining, and flow cytometry. These compounds serve as a foundation for designing drugs targeting DNA interactions, highlighting their importance in research focused on cellular processes and genetic analysis (Issar & Kakkar, 2013).
Pharmacological Applications
The structural characteristics of these compounds have been explored for various pharmacological applications, notably as DPP IV inhibitors for treating type 2 diabetes mellitus. The versatility of the piperazine moiety within these structures contributes to their function as enzyme inhibitors, demonstrating the potential for developing novel antidiabetic drugs. The breadth of research into DPP IV inhibitors underscores the ongoing search for effective treatments for diabetes, with these compounds standing out for their innovative approach to enhancing insulin secretion (Mendieta, Tarragó, & Giralt, 2011).
Safety And Hazards
The safety and hazards associated with similar compounds often include specific hazard statements and precautionary statements. For example, one similar compound has the hazard statement H319, which indicates that it causes serious eye irritation, and the precautionary statements P280, P305 + P351 + P338, and P337 + P313, which provide instructions for handling and first aid .
Future Directions
The future directions for research on similar compounds often involve further studies on their biological activities and potential applications in various fields. For example, one similar compound is currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML) .
properties
IUPAC Name |
4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-23-6-8-24(9-7-23)16-15(18(19,20)21)10-14(11-22-16)12-2-4-13(5-3-12)17(25)26/h2-5,10-11H,6-9H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARVCHIEXGKVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



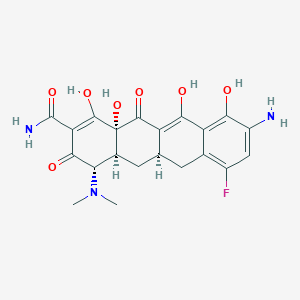
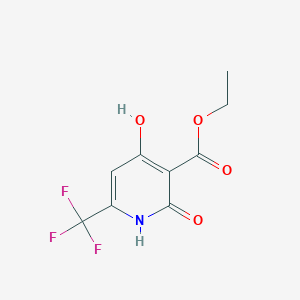
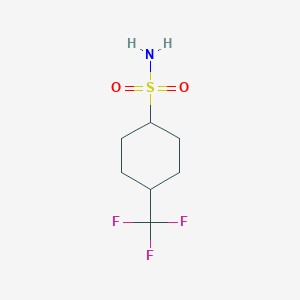
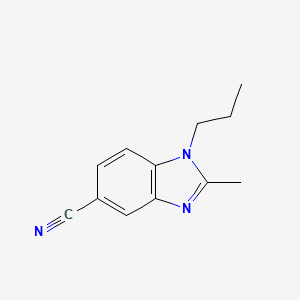
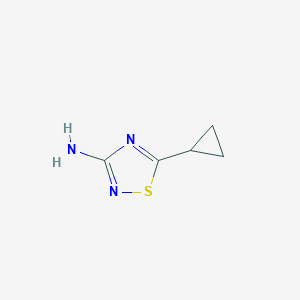
![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)
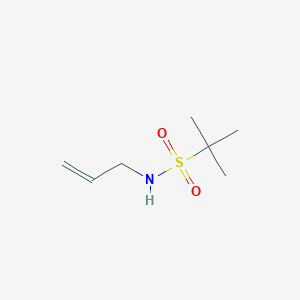


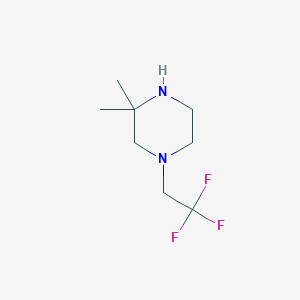
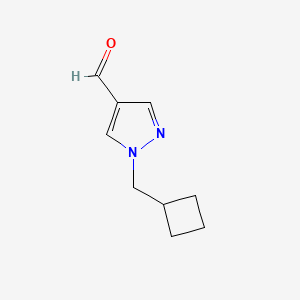
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)